molecular formula C9H12ClNO2 B128585 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide CAS No. 848694-10-0

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Cat. No. B128585
CAS RN: 848694-10-0
M. Wt: 201.65 g/mol
InChI Key: LWEDMPDRWLOJDD-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is an intermediate in the synthesis of Omeprazole , an antiulcer agent .


Synthesis Analysis

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide involves several steps and conditions. For example, one method involves the reaction with thionyl chloride in dichloromethane at 20°C for 1 hour .


Molecular Structure Analysis

The molecular formula of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is C9H12ClNO2 . The InChI Code is 1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide are complex and can vary depending on the conditions and reactants used. For instance, it can react with thionyl chloride in dichloromethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide include a molecular weight of 201.65 , a density of 1.1±0.1 g/cm3 , a boiling point of 272.2±35.0 °C at 760 mmHg , and a flash point of 118.4±25.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Intermediates

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide: is primarily used as an intermediate in pharmaceutical synthesis . Its role is crucial in the production of various drugs, including those used for treating ulcers.

Application in Antiulcer Medications

This compound serves as a key intermediate in the synthesis of Omeprazole , a widely used antiulcer agent . The production process of Omeprazole involves several steps where this compound’s reactivity and stability under different conditions are exploited to achieve the desired molecular structure.

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

It is soluble in water , which could potentially influence its stability and efficacy.

Safety and Hazards

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is associated with several hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It has hazard statements H315, H317, H319, H335, and H413 .

Future Directions

As an intermediate in the synthesis of Omeprazole , 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide has potential applications in the pharmaceutical industry. Its future directions may include its use in the development of other pharmaceutical compounds .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEDMPDRWLOJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619373
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

CAS RN

848694-10-0
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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